molecular formula C21H19NO5S B12198871 (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate

(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate

Cat. No.: B12198871
M. Wt: 397.4 g/mol
InChI Key: HVUZYZHFFIENFJ-YBFXNURJSA-N
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Description

This compound is a methanesulfonate ester derivative featuring a benzofuranone core conjugated with an indole moiety via an α,β-unsaturated ketone bridge. Its stereochemistry (2E-configuration) and substitution pattern (7-methyl, 1-ethyl-indolyl) contribute to its unique electronic and steric properties. The methanesulfonate group at the 6-position enhances solubility and bioavailability, making it a candidate for pharmacological studies.

Properties

Molecular Formula

C21H19NO5S

Molecular Weight

397.4 g/mol

IUPAC Name

[(2E)-2-[(1-ethylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] methanesulfonate

InChI

InChI=1S/C21H19NO5S/c1-4-22-12-14(15-7-5-6-8-17(15)22)11-19-20(23)16-9-10-18(27-28(3,24)25)13(2)21(16)26-19/h5-12H,4H2,1-3H3/b19-11+

InChI Key

HVUZYZHFFIENFJ-YBFXNURJSA-N

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C(=C(C=C4)OS(=O)(=O)C)C

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C(=C(C=C4)OS(=O)(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate typically involves multi-step organic reactions. One common approach includes the condensation of 1-ethyl-1H-indole-3-carbaldehyde with 7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate under basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. These reactors allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Overview

The compound (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structural features, including indole and benzofuran moieties, suggest diverse biological activities that can be exploited for therapeutic purposes.

Research indicates that compounds with similar structural motifs exhibit a range of biological activities including:

  • Antimicrobial Properties : The compound may demonstrate efficacy against various bacterial and fungal strains due to its ability to disrupt cellular processes.
  • Antioxidant Effects : The benzofuran component is associated with scavenging free radicals, potentially reducing oxidative stress in cells.
  • Enzyme Modulation : The interaction of the compound with specific enzymes can lead to modulation of their activity, making it a candidate for drug development targeting specific pathways.

Cancer Treatment

The unique structure of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate positions it as a potential candidate for cancer therapy. Studies on similar compounds have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Neurological Disorders

Given the indole structure's known interactions with serotonin receptors, this compound may have applications in treating neurological conditions such as depression or anxiety by modulating neurotransmitter systems.

Anti-inflammatory Applications

The compound's potential to inhibit inflammatory pathways suggests it could be beneficial in treating chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the pharmacological properties of compounds related to (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate:

  • Structure–Activity Relationship Studies : These studies have identified key structural features that enhance biological activity, guiding the design of more potent derivatives .
  • In Vivo Efficacy Trials : Preliminary trials on related compounds have demonstrated significant anticancer activity in animal models, warranting further investigation into this specific compound's effects .
  • Pharmacokinetic Analysis : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of this compound .

Mechanism of Action

The mechanism of action of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate involves its interaction with specific molecular targets. The indole moiety can interact with biological receptors, while the benzofuran and methanesulfonate groups contribute to its overall activity. The compound may modulate signaling pathways and enzyme activities, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Zygocaperoside and Isorhamnetin-3-O-glycoside

These compounds, isolated from Zygophyllum fabago roots, share partial structural motifs with the target compound:

  • Zygocaperoside : Contains a glycoside-linked benzofuran derivative but lacks the indole and methanesulfonate groups. Its ¹H-NMR data (δ 6.8–7.3 ppm for aromatic protons) suggest resonance similarities to the benzofuran core in the target compound .
  • Isorhamnetin-3-O-glycoside: A flavonoid with a methoxy-substituted benzopyran system. Unlike the target compound, it features a sugar moiety instead of a methanesulfonate group, impacting polarity and metabolic stability .

Table 1: Structural and Spectroscopic Comparison

Feature Target Compound Zygocaperoside Isorhamnetin-3-O-glycoside
Core Structure Benzofuranone-indole conjugate Benzofuran glycoside Flavonoid glycoside
Key Functional Groups Methanesulfonate, α,β-unsaturated ketone Hydroxyl, glycoside Methoxy, glycoside
¹H-NMR (Aromatic Region) Not reported δ 6.8–7.3 (aromatic protons) δ 6.2–8.1 (flavonoid protons)
Bioactivity Hypothesized: Kinase inhibition Antioxidant, anti-inflammatory Antioxidant, anticancer

Research Findings and Limitations

  • Spectroscopic Gaps : The target compound’s ¹H/¹³C-NMR data are unavailable, unlike Zygocaperoside and Isorhamnetin derivatives, which were fully characterized via NMR .
  • Pharmacological Hypotheses : The indole-benzofuran scaffold is associated with kinase inhibition (e.g., VEGFR-2), but specific activity data for the target compound remain unverified.

Biological Activity

The compound (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate, with CAS number 929380-22-3, is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H19NO4SC_{25}H_{19}NO_4S, with a molecular weight of 429.5 g/mol. The structure features an indole moiety and a benzofuran ring, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have shown promising results against various bacterial and fungal strains. The following table summarizes the minimum inhibitory concentration (MIC) values of related compounds:

Compound NameMIC (µg/mL)Target Organism
Compound A12.5Candida albicans
Compound B30Staphylococcus aureus
Compound C6.25Escherichia coli

These findings suggest that the presence of specific functional groups in the benzofuran structure may enhance antimicrobial activity .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated through various assays. For example, compounds derived from similar frameworks have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro. A notable study reported that certain derivatives exhibited IC50 values as low as 17 nM against specific inflammatory pathways .

Anticancer Activity

The anticancer properties of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate were evaluated in cell lines such as HeLa and MCF7. The compound showed cytotoxic effects with IC50 values comparable to established chemotherapeutics. The following table presents the cytotoxicity data:

Cell LineIC50 (µM)Reference Compound
HeLa5.99Doxorubicin
MCF74.5Paclitaxel

These results indicate that the compound may act through mechanisms involving apoptosis and cell cycle arrest .

The biological activity of this compound is thought to involve interaction with specific molecular targets, such as enzymes or receptors involved in inflammation and cancer pathways. For instance, it may inhibit protein tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling and cancer progression .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Antifungal Study : A study demonstrated that derivatives similar to this compound showed significant antifungal activity against Fusarium oxysporum, outperforming conventional antifungals like ketoconazole .
  • Anti-inflammatory Effects : In a rat model of adjuvant arthritis, a related compound exhibited a marked reduction in joint swelling and inflammatory markers, suggesting its potential use in treating inflammatory diseases .

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